2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions starting from simpler precursors. One common approach involves the use of Tetrahydro-1H-benzo[b]azonin-2,7-dione as a precursor. The synthesis process includes several key steps such as cyclization, oxidation, and functional group modifications under controlled conditions to achieve the desired tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:
Chemistry: Used in the development of new ring systems and derivatives for material science and pharmaceutical chemistry.
Medicine: Exploration of its pharmacological potential, including chiral resolution studies to develop optically active drugs.
Industry: Potential use in the creation of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylthio)-17-(phenylmethyl)-1,5,7,9,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9,11,13,15-heptaen-2-one
- 5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one
Uniqueness
2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione stands out due to its specific functional groups and the potential for diverse chemical reactions. Its unique tetracyclic structure also provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C27H19N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C27H19N3O4/c31-24-19-9-5-4-8-18(19)23-21(24)20(22-25(28-23)29-27(33)30-26(22)32)16-10-12-17(13-11-16)34-14-15-6-2-1-3-7-15/h1-13,20H,14H2,(H3,28,29,30,32,33) |
InChI Key |
QFOHSEUXOZFJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=O)N6 |
Origin of Product |
United States |
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